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molecular formula C13H14O B099486 1-Cyclohexenyl phenyl ketone CAS No. 17040-65-2

1-Cyclohexenyl phenyl ketone

Cat. No. B099486
M. Wt: 186.25 g/mol
InChI Key: GFXUKSMUKHKIGP-UHFFFAOYSA-N
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Patent
US06362211B1

Procedure details

(1-Bromocyclohexyl)phenyl ketone (14.1 g) was dissolved in pyridine (60 ml) and the mixture was refluxed for 1 hour. After cooling to the ambient temperature the mixture was filtered and evaporated. The residue was dissolved in CH2Cl2 (50 ml) and extracted with 1 M HCl (2×30 ml) and water (30 ml). The organic layer was dried over Na2SO4 and evaporated. Yield was 9.7 g.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>N1C=CC=CC=1>[C:10]1([C:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
BrC1(CCCCC1)C(=O)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M HCl (2×30 ml) and water (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C1(=CCCCC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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